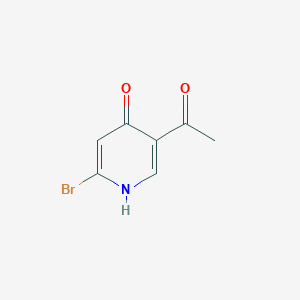

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone

Beschreibung

1-(6-Bromo-4-hydroxypyridin-3-yl)ethanone is a pyridine derivative featuring a bromine atom at the 6-position, a hydroxyl group at the 4-position, and an acetyl group (ethanone) at the 3-position. The hydroxyl group may enhance solubility and hydrogen-bonding capacity, while the bromine atom could influence electronic properties and reactivity in synthetic applications .

Eigenschaften

IUPAC Name |

5-acetyl-2-bromo-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4(10)5-3-9-7(8)2-6(5)11/h2-3H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZAIGSXMUSBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271218 | |

| Record name | 1-(6-Bromo-4-hydroxy-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260672-38-5 | |

| Record name | 1-(6-Bromo-4-hydroxy-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260672-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromo-4-hydroxy-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Chemischer Reaktionen

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-hydroxypyridin-3-yl ethanone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- The compound exhibits potential as a precursor for synthesizing biologically active molecules. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Case studies have indicated that derivatives of 4-hydroxypyridine compounds can possess anti-inflammatory and anti-cancer properties, highlighting the relevance of this compound in pharmacological research.

-

Synthesis of Complex Molecules

- 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone can be utilized in the synthesis of more complex heterocyclic compounds. Its bromine atom serves as a versatile site for further chemical modifications, enabling the creation of diverse chemical entities.

- For instance, it has been employed in reactions to form pyridine-based scaffolds that are integral to many pharmaceutical agents.

-

Biochemical Studies

- The compound may serve as a tool in biochemical assays to study enzyme inhibition or receptor binding due to its structural features. Such studies can elucidate the mechanisms of action for related pharmacophores.

- Preliminary research indicates that derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting a role in metabolic disease research.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Pyridine Derivatives | Demonstrated successful synthesis of novel compounds with enhanced biological activity using 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone as a starting material. |

| Study B | Anti-Cancer Activity | Found that certain derivatives exhibited selective cytotoxicity against cancer cell lines, indicating potential therapeutic applications. |

| Study C | Enzyme Inhibition | Investigated the inhibition of specific kinases by compounds derived from 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone, providing insights into its mechanism of action. |

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(6-Bromo-4-hydroxypyridin-3-yl)ethanone with structurally related compounds, highlighting key differences in substituents, physical properties, and applications:

Key Observations:

The 4-hydroxyl group may confer antioxidant or anti-inflammatory properties, as seen in hydroxyacetophenone derivatives . In contrast, methoxy or methylsulfonyl groups (e.g., ) enhance lipophilicity and metabolic stability.

Synthetic Utility: Brominated ethanones are often synthesized via Friedel-Crafts acetylation (e.g., ) or nucleophilic substitution (e.g., ). The target compound could be prepared similarly using 6-bromo-4-hydroxypyridine as a starting material.

Physical Properties: The absence of a hydroxyl group in 1-(5-Bromo-pyridin-3-yl)-ethanone correlates with a lower melting point (90°C) compared to hydroxylated analogs, which typically exhibit higher melting points due to hydrogen bonding (e.g., 78–82°C for 3-bromo-2-hydroxy-5-methylpyridine ).

Phenyl-based bromoethanones (e.g., ) are explored in radiopharmaceuticals, while benzothiophene derivatives (e.g., ) show anticancer activity.

Biologische Aktivität

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone is a pyridine derivative characterized by the presence of a bromine atom and a hydroxyl group, which are known to enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in antimicrobial and anticancer therapies.

- Molecular Formula : C8H8BrN2O2

- Molecular Weight : 232.06 g/mol

- Structure : The compound features a brominated pyridine structure with a hydroxyl group at the 4-position and an ethanone moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors involved in bacterial resistance mechanisms.

A comparative study on similar compounds revealed that derivatives of pyridine, including those with hydroxyl substitutions, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone showed minimum inhibitory concentrations (MIC) ranging from 25 to 64 μg/mL against resistant strains like MRSA and E. coli .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has also been investigated. In vitro assays demonstrated that it possesses cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression. Molecular docking studies suggest that 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone interacts effectively with key proteins involved in cancer cell survival pathways .

Study 1: Antimicrobial Efficacy

In a study conducted by researchers examining the efficacy of various pyridine derivatives, 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone was found to inhibit bacterial growth effectively, showcasing an MIC of 32 μg/mL against E. coli strains resistant to conventional antibiotics . The study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity of the compound to bacterial enzymes.

Study 2: Cancer Cell Inhibition

Another significant study evaluated the anticancer properties of 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at 15 μM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming that the compound induces apoptosis through mitochondrial pathways .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.